molecular formula C24H21N3OS B11432370 (3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(phenyl)methanone

(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(phenyl)methanone

Cat. No.: B11432370
M. Wt: 399.5 g/mol
InChI Key: OOPCRJYFXQKIPD-UHFFFAOYSA-N
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Description

2-BENZOYL-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoyl group, a benzyl group, and a thieno[2,3-b]naphthyridine core, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-BENZOYL-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE involves multiple steps, including the formation of the thieno[2,3-b]naphthyridine core and the introduction of benzoyl and benzyl groups. One common synthetic route involves the condensation of a thieno[2,3-b]pyridine derivative with benzoyl chloride and benzyl bromide under basic conditions. The reaction typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-BENZOYL-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a benzyl alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group, forming new derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, as well as appropriate solvents and catalysts to facilitate the reactions.

Scientific Research Applications

2-BENZOYL-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound for biological studies.

    Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-BENZOYL-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-BENZOYL-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE can be compared with other similar compounds, such as:

The uniqueness of 2-BENZOYL-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE lies in its specific substitution pattern and the combination of benzoyl and benzyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3OS

Molecular Weight

399.5 g/mol

IUPAC Name

(3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C24H21N3OS/c25-21-19-13-18-15-27(14-16-7-3-1-4-8-16)12-11-20(18)26-24(19)29-23(21)22(28)17-9-5-2-6-10-17/h1-10,13H,11-12,14-15,25H2

InChI Key

OOPCRJYFXQKIPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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